4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide
Description
This compound is a heterocyclic benzenesulfonamide derivative featuring a pyrazolo[3,4-d]pyrimidin-4-one core, a thiophene substituent, and a 4-methoxyphenyl group. Its synthesis likely follows methods analogous to those reported for structurally related pyrazole-sulfonamide hybrids, involving condensation reactions between pyrazole precursors and sulfonamide-containing aryl halides .
Properties
CAS No. |
534596-89-9 |
|---|---|
Molecular Formula |
C27H23N7O5S3 |
Molecular Weight |
621.71 |
IUPAC Name |
4-[6-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H23N7O5S3/c1-39-18-8-4-16(5-9-18)22-13-21(23-3-2-12-40-23)32-34(22)24(35)15-41-27-30-25-20(26(36)31-27)14-29-33(25)17-6-10-19(11-7-17)42(28,37)38/h2-12,14,22H,13,15H2,1H3,(H2,28,37,38)(H,30,31,36) |
InChI Key |
MITIJSIPWHADHB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)S(=O)(=O)N)C(=O)N3)C6=CC=CS6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups including a pyrazole ring, a thiophene moiety, and a sulfonamide group. These structural components are often associated with diverse biological activities. The molecular formula can be represented as follows:
Anticancer Properties
Research has indicated that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can induce apoptosis and inhibit cell proliferation through multiple mechanisms such as disrupting DNA synthesis and affecting tubulin polymerization .
In a recent study focusing on similar pyrazole derivatives, it was found that certain compounds demonstrated IC50 values as low as 4.37 µM against HepG2 liver cancer cells . The presence of the thiophene ring is believed to enhance the anticancer activity by facilitating interactions with biological targets involved in tumorigenesis.
Antimicrobial Activity
The sulfonamide group in this compound is known for its antimicrobial properties. Compounds with sulfonamide functionalities have been extensively studied for their effectiveness against bacterial infections. They work primarily by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication .
Inhibition of Carbonic Anhydrases
Recent evaluations have shown that derivatives similar to the compound exhibit inhibitory activity against human carbonic anhydrases (hCA). These enzymes are implicated in various physiological processes and pathologies including glaucoma and epilepsy. Some derivatives demonstrated submicromolar inhibition levels, suggesting potential therapeutic applications in treating conditions related to carbonic anhydrase dysfunction .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through intrinsic pathways.
- Enzyme Inhibition : By inhibiting carbonic anhydrases, it can disrupt normal cellular functions leading to therapeutic effects.
- Antimicrobial Action : The interference with folate metabolism in bacteria provides a basis for its antimicrobial efficacy.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole-based compounds were synthesized and tested for anticancer activity. One derivative showed promising results against multiple cancer cell lines with significant IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 4.37 |
| Compound B | A549 | 8.03 |
- Antimicrobial Efficacy : Research demonstrated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria.
Scientific Research Applications
Molecular Details
- Molecular Formula : C34H32N6O4S2
- Molecular Weight : 652.8 g/mol
- IUPAC Name : N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Structural Features
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of thiophene and methoxyphenyl groups enhances its biological activity.
Anticancer Properties
The anticancer potential of pyrazolo[3,4-d]pyrimidines has been extensively studied. Modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example:
- Mechanism of Action : These compounds may inhibit key enzymes related to cell division and metabolism in cancerous cells.
- Case Study : A study demonstrated that similar compounds effectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Neuropharmacological Effects
The presence of a thiophene ring has been linked to neuropharmacological activity. Compounds containing this moiety have been explored for their effects on the GABA receptor system, which is crucial for various neurological functions.
Synthesis and Development of New Derivatives
The synthesis of this compound involves multi-step reactions that include forming the pyrazolo[3,4-d]pyrimidine core followed by functionalization at various positions to introduce thio and acetamide groups. This synthetic pathway often employs standard organic reactions such as:
- Nucleophilic substitutions
- Acylation reactions
Table: Comparative Biological Activities of Similar Compounds
| Compound Name | Antimicrobial Activity (IC50 μM) | Anticancer Activity | Neuropharmacological Effects |
|---|---|---|---|
| Compound A | 1.35 | Inhibitory | Modulatory |
| Compound B | 2.18 | Cytotoxic | Enhances GABA activity |
| Target Compound | TBD | TBD | TBD |
Case Study 1: Antitubercular Activity
A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis , revealing promising results for certain compounds with similar structures to our target compound.
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Properties
Key Findings
Substituent Effects on Bioactivity :
- The thiophene group in the target compound may improve binding to aromatic-rich enzyme pockets compared to the dichloropyridin group in ’s compound, which could enhance cytotoxicity but reduce selectivity .
- The 4-methoxyphenyl group in the target compound likely improves solubility over the fluorophenyl analog in , though the latter may exhibit better metabolic stability .
Structural Similarity and Clustering :
- ’s data mining study suggests that compounds with pyrazolo-pyrimidin cores (e.g., target compound) cluster together in bioactivity profiles, indicating shared mechanisms like kinase inhibition .
Synthesis and Characterization :
- The target compound’s structure was likely resolved using SHELXL (), a common tool for small-molecule crystallography, ensuring accuracy in stereochemical assignments compared to analogs .
Q & A
Q. What are the key synthetic pathways and optimization strategies for preparing this compound?
The synthesis involves multi-step heterocyclic condensation reactions. A critical step is the formation of the pyrazoline core via cyclization of hydrazine derivatives with ketones (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux conditions . Intermediate purification often employs recrystallization from ethanol/DMF mixtures . Optimization focuses on controlling reaction time, solvent polarity, and stoichiometric ratios to minimize side products like uncyclized thiosemicarbazides .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR : Assign proton environments (e.g., methoxy groups at δ ~3.8 ppm, thiophene protons at δ ~7.0–7.5 ppm) .
- XRD : Resolve crystal packing and confirm stereochemistry of the pyrazoline and pyrimidine moieties .
- IR : Identify functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of benzenesulfonamide group) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity in the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) model transition states and electron density distributions to predict regioselectivity in pyrazole and pyrimidine ring formation. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites in intermediates . Coupling these with experimental data (e.g., HPLC monitoring) refines reaction conditions (e.g., solvent dielectric constant, temperature gradients) .
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) and correlate with bioassay results .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield and purity .
- Meta-Analysis : Cross-reference datasets from independent studies to identify outliers (e.g., conflicting IC₅₀ values due to assay protocols) .
Q. How does tautomeric equilibria influence the compound’s reactivity and binding affinity?
Thione-thiol tautomerism in the pyrimidine-thione moiety alters electron density and hydrogen-bonding capacity. Spectroscopic titration (e.g., UV-Vis in varying pH buffers) and computational simulations (e.g., molecular dynamics) quantify tautomer populations . For instance, the thione form predominates in polar solvents, enhancing sulfonamide hydrogen-bonding with biological targets .
Q. What advanced separation techniques are used to isolate enantiomers or diastereomers of this compound?
- Chiral HPLC : Employ cellulose-based columns with hexane/isopropanol gradients to resolve enantiomers .
- Membrane Technologies : Utilize molecularly imprinted polymers (MIPs) for selective binding of sulfonamide derivatives .
- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid) to precipitate specific diastereomers .
Methodological Guidance
Q. Designing experiments to evaluate catalytic efficiency in key synthetic steps
Q. Integrating machine learning for reaction condition optimization
- Data Curation : Compile historical reaction data (yield, purity, conditions) into training sets.
- Feature Selection : Prioritize variables like solvent dielectric constant, temperature, and catalyst type.
- Model Training : Deploy neural networks (e.g., graph neural networks for molecular features) to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
